molecular formula C36H32F2N6O5S B2795757 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide CAS No. 393573-75-6

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Cat. No.: B2795757
CAS No.: 393573-75-6
M. Wt: 698.75
InChI Key: LUIAHVBXNDKGIE-UHFFFAOYSA-N
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Description

“N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” is a complex organic compound that features multiple functional groups, including triazole, pyrazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” likely involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the fluorobenzamide group. Typical reaction conditions might include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions would depend on the specific conditions used but might include hydroxylated or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, anti-cancer, or anti-microbial agents.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” would depend on its specific biological activity. It might interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole or pyrazole derivatives, such as:

  • 1,2,4-Triazole-3-thiol
  • 3,5-Dimethylpyrazole
  • Benzamide derivatives

Uniqueness

The uniqueness of “N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32F2N6O5S/c1-47-25-17-11-22(12-18-25)29-19-30(27-8-6-10-31(48-2)34(27)49-3)44(42-29)33(45)21-50-36-41-40-32(43(36)24-15-13-23(37)14-16-24)20-39-35(46)26-7-4-5-9-28(26)38/h4-18,30H,19-21H2,1-3H3,(H,39,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIAHVBXNDKGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CSC4=NN=C(N4C5=CC=C(C=C5)F)CNC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32F2N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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